5-(2-Isopropoxyphenyl)thiazol-2-amine
Description
5-(2-Isopropoxyphenyl)thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at position 5 with a 2-isopropoxyphenyl group.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)15-10-6-4-3-5-9(10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
XJIDTUWKAIMKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 2-isopropoxybenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
5-(2-Isopropoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 5-(2-Isopropoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to donate or accept electrons also plays a role in its biological activity .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine (C₁₂H₁₃FN₂OS, MW 252.31)
- Key Difference : A fluorine atom at the phenyl ring’s 2-position introduces electronegativity, enhancing dipole interactions with biological targets.
- Impact: Fluorine may improve metabolic stability and binding affinity compared to the non-fluorinated parent compound.
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (C₁₀H₉FN₂OS, MW 224.25)
- Key Difference : Methoxy group at position 2 and fluorine at position 4.
Heterocyclic Modifications
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) (C₁₇H₁₃N₅S, MW 319.39)
- Key Difference : Benzothiazole-pyrimidine hybrid with extended conjugation.
- Impact : Higher molecular weight and planar structure may enhance intercalation with DNA or enzyme active sites, relevant in anticancer applications.
N-Substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Key Difference : Triazole ring substitution introduces additional hydrogen-bonding sites.
- Impact : Demonstrated fungicidal activity against P. piricola (50 mg/L), suggesting triazole-thiazole hybrids are promising agrochemical leads.
Halogen and Thioether Substituents
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine (C₁₀H₈ClFN₂S, MW 242.7)
- Key Difference : Chlorine and fluorine atoms on a benzyl group.
- Impact : Halogens increase lipophilicity and may improve blood-brain barrier penetration.
5-(2-(Methylthio)phenyl)thiazol-2-amine (C₁₀H₁₀N₂S₂, MW 222.33)
- Key Difference : Methylthio group at the phenyl ring.
- Impact : Sulfur’s polarizability and metabolic stability (via slow oxidation) differentiate it from alkoxy substituents.
Antioxidant and Antimicrobial Derivatives
Azo-thiazole pigments (PG4–PG11)
- Key Difference : Azo-linked thiazole derivatives with heterocyclic substituents.
- Impact : Enhanced antioxidant activity (IC₅₀: 0.054–0.192 µM vs. ascorbic acid’s 2.532 µM) and cytotoxicity against HepG-2 (IC₅₀: 53.52–94.05 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
